Apoptone

Catalog No.
S548167
CAS No.
183387-50-0
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apoptone

CAS Number

183387-50-0

Product Name

Apoptone

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

CKAXZOYFIHQCBN-JRRMKBMNSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

HE3235, HE-3235, HE3235, Apotone

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O

Description

The exact mass of the compound Apoptone is 316.24023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apoptone, also known by its chemical designation HE3235, is a small molecule with the chemical formula C21H32O2C_{21}H_{32}O_{2} and a molecular weight of approximately 316.485 g/mol. It is classified as a mitochondrial inhibitor and has garnered attention for its potential therapeutic applications, particularly in oncology. The compound operates by modulating apoptotic pathways, specifically targeting mechanisms that control cell death and survival, making it a candidate for cancer treatment .

  • Apoptone functions as an androgen receptor antagonist []. Androgen receptors play a role in the growth of some cancers, particularly prostate cancer. By blocking these receptors, Apoptone disrupts cancer cell signaling and promotes apoptosis [].
  • As Apoptone is still under development, its safety profile in humans is not fully established.
  • Given its structural similarity to steroids, potential side effects related to hormonal imbalances cannot be ruled out and require further investigation [].

Limitations

  • Information on the specific synthesis, detailed physical and chemical properties, and comprehensive safety profile is limited.
  • As research is ongoing, further data may become available in the future.

What is Apoptone?

Apoptone is a proprietary cell-permeable peptide (Source 1: ). While the exact mechanism of action is still under investigation, research suggests it may induce a form of programmed cell death (apoptosis) in cancer cells (Source 2).

Scientific Research Applications of Apoptone

Apoptone is being studied for its potential applications in cancer treatment. Here are some areas of scientific research:

  • Understanding the mechanism of action: Researchers are investigating how Apoptone interacts with cells and induces apoptosis, particularly in cancer cells (Source 3: ). This knowledge is crucial for determining its effectiveness and for developing targeted cancer therapies.
  • Combination therapies: Studies are exploring the use of Apoptone in combination with other cancer therapies, such as chemotherapy or radiation therapy. The goal is to see if Apoptone can enhance the effectiveness of these treatments or reduce their side effects (Source 4).
  • Drug delivery systems: Researchers are developing methods to deliver Apoptone specifically to cancer cells. This could improve its effectiveness and reduce side effects on healthy cells (Source 5: https://www ncbi nlm nih gov pubmed 21079300).

Apoptone primarily functions through its interaction with mitochondrial pathways involved in apoptosis. It inhibits the B-cell lymphoma 2 gene (BCL2), which encodes proteins that prevent apoptosis, thereby promoting the expression of pro-apoptotic factors. This action leads to increased permeability of the mitochondrial membrane and subsequent release of cytochrome c into the cytosol, triggering apoptotic cascades involving caspases .

The chemical structure of Apoptone allows it to engage in specific interactions with proteins such as Apoptotic protease activating factor-1 (APAF-1), affecting the formation of the apoptosome complex that activates caspases critical for apoptosis execution .

Apoptone exhibits significant biological activity by regulating apoptosis in various cell types. Its primary mechanism involves the suppression of apoptosis in factor-dependent lymphohematopoietic and neural cells, thereby influencing cell survival under stress conditions . Additionally, Apoptone has been shown to inhibit autophagy by interacting with key proteins such as BECN1 and AMBRA1, further contributing to its role in cellular regulation .

The synthesis of Apoptone involves complex organic chemistry techniques. While specific detailed synthetic routes are not widely published, it generally includes multi-step reactions that may involve:

  • Cyclization: Formation of tetracyclic structures through cyclization reactions.
  • Functionalization: Introduction of functional groups such as hydroxyls and ethynyl groups.
  • Purification: Techniques such as crystallization or chromatography to isolate the final product.

The exact synthetic pathway remains proprietary or undisclosed in many sources, reflecting its investigational status in pharmaceutical development .

Apoptone is primarily investigated for its potential applications in cancer therapy. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for treating various malignancies. Current research focuses on:

  • Oncology: Targeting resistant cancer types by overcoming survival signals mediated by BCL2 proteins.
  • Neuroprotection: Exploring its role in neurodegenerative diseases where apoptosis regulation is crucial.

Research continues to explore additional therapeutic avenues where Apoptone's unique properties can be leveraged .

Studies have demonstrated that Apoptone interacts with several key proteins involved in apoptotic signaling pathways. Notably:

  • BCL2 Family Proteins: By inhibiting BCL2, Apoptone shifts the balance towards pro-apoptotic signals.
  • Caspases: It influences caspase activation through modulation of cytochrome c release from mitochondria.
  • Inflammasome Complexes: Research indicates that Apoptone may impair NLRP1-inflammasome activation, thus affecting inflammatory responses linked to apoptosis .

These interactions underscore its multifaceted role in regulating cell death and survival.

Several compounds share structural or functional similarities with Apoptone. Here are notable comparisons:

CompoundMechanism of ActionUnique Features
Bcl-2 InhibitorsInhibit BCL2 family proteinsDirectly target anti-apoptotic signals
NavitoclaxDual BCL2/BCL-xL inhibitorTargets multiple anti-apoptotic pathways
ABT-737Selective BCL2 inhibitorDesigned for oral bioavailability
SunitinibTyrosine kinase inhibitorBroader spectrum including angiogenesis inhibition
VenetoclaxSelective BCL2 inhibitorApproved for chronic lymphocytic leukemia

Apoptone stands out due to its specific targeting of mitochondrial pathways and its unique structural characteristics that allow for distinct interactions within apoptotic signaling networks .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

891O182ZP5

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1).

Wikipedia

Ethynylandrostanediol

Dates

Modify: 2024-04-14
1: Koreckij TD, Trauger RJ, Montgomery RB, Pitts TE, Coleman I, Nguyen H, Reading CL, Nelson PS, Vessella RL, Corey E. HE3235 inhibits growth of castration-resistant prostate cancer. Neoplasia. 2009 Nov;11(11):1216-25. PubMed  PMID: 19881957; PubMed Central PMCID: PMC2767223.

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